molecular formula C13H14N2OS B7764285 3-cyclopentyl-2-sulfanylquinazolin-4-one

3-cyclopentyl-2-sulfanylquinazolin-4-one

Cat. No.: B7764285
M. Wt: 246.33 g/mol
InChI Key: ROEAWMSBZLHPSX-UHFFFAOYSA-N
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Description

The compound with the identifier “3-cyclopentyl-2-sulfanylquinazolin-4-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides.

    Carbamate Formation: It can convert alcohols into carbamates.

    Urea Formation: It can also be used to form ureas from amines.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its role as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which is a stable gas and helps to drive the reaction to completion .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is less reactive than acid chlorides, making it easier to handle and less likely to cause side reactions. Additionally, it avoids the use of thionyl chloride, which can cause unwanted side reactions .

Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)
  • Phosgene
  • Imidazole

Carbonyldiimidazole stands out due to its stability and ease of handling compared to these similar compounds .

Properties

IUPAC Name

3-cyclopentyl-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAWMSBZLHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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